molecular formula C11H12O6 B1307171 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid CAS No. 3809-00-5

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

Cat. No.: B1307171
CAS No.: 3809-00-5
M. Wt: 240.21 g/mol
InChI Key: NOUUHGZLGUYQON-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development and characterization of this compound represents a significant advancement in the field of substituted aromatic carboxylic acids. According to chemical database records, this compound was first documented and structurally characterized in the early 2000s, with its initial entry into the PubChem database occurring on September 7, 2005. The compound has undergone continuous refinement and characterization, with the most recent structural modifications recorded as of May 10, 2025.

The historical significance of this compound is closely tied to the broader research into methoxylated benzoic acid derivatives, which gained prominence due to their relationship to naturally occurring phenolic compounds. The structural similarity to syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a naturally occurring phenolic compound found in various plants including grapes, olives, and other fruits, provided the foundational context for the development of synthetic analogs. Research into syringic acid and its derivatives emerged from investigations into plant metabolites produced through the shikimic acid pathway, leading to the exploration of synthetic variants with enhanced stability and modified biological properties.

The synthesis and characterization of this compound emerged from the need to develop more versatile intermediates for pharmaceutical synthesis. Early patent literature from the late 1970s documented processes for manufacturing related dimethoxybenzoic acid derivatives, establishing the foundational chemistry that would later enable the development of more complex substituted variants. The compound's development was further accelerated by advances in crystallographic analysis techniques, which enabled precise structural determination and validation of synthetic products.

Nomenclature and Structural Classification

This compound exhibits a complex nomenclature system reflecting its multiple functional groups and substitution patterns. The compound is systematically classified under several naming conventions and identifier systems, each providing specific structural information.

Table 1: Structural Identifiers and Nomenclature

Identifier Type Value
IUPAC Name This compound
CAS Registry Number 3809-00-5
Molecular Formula C11H12O6
Molecular Weight 240.21 g/mol
MDL Number MFCD03447205
InChI Key NOUUHGZLGUYQON-UHFFFAOYSA-N
SMILES Notation COC1=C(C=C(C(=C1)CC(=O)O)C(=O)O)OC

The systematic name "this compound" provides a clear description of the compound's structural features. The nomenclature indicates a benzoic acid core structure with specific substitutions: two methoxy groups (-OCH3) positioned at the 4 and 5 positions of the benzene ring, and a carboxymethyl group (-CH2COOH) attached at the 2 position. Alternative nomenclature includes "Benzeneacetic acid, 2-carboxy-4,5-dimethoxy-", which emphasizes the dual carboxylic acid functionality.

The compound's structural classification places it within the category of substituted benzoic acids, specifically as a member of the dimethoxybenzoic acid family. The presence of multiple functional groups creates a complex molecular architecture that influences both its chemical reactivity and biological activity. The compound features two distinct carboxylic acid moieties: the primary benzoic acid group and the pendant carboxymethyl group, creating potential for diverse chemical interactions and synthetic applications.

Table 2: Physical and Chemical Properties

Property Value Source
Molecular Weight 240.21 g/mol
Melting Point 210-220°C
Purity (Commercial) ≥95%
Storage Conditions Cool, dry place
Solubility Polar solvents

The InChI (International Chemical Identifier) representation provides a standardized method for describing the compound's structure: InChI=1S/C11H12O6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13)(H,14,15). This identifier encodes the complete structural information including connectivity, stereochemistry, and functional groups, enabling precise identification across chemical databases and literature.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance in both organic synthesis and medicinal chemistry applications. The compound serves as a crucial intermediate in the synthesis of naturally occurring biologically active isocoumarin derivatives, representing a key building block for complex natural product synthesis. Crystal structure studies have confirmed its role as an essential precursor for advanced pharmaceutical compounds, with its molecular architecture providing the necessary framework for subsequent synthetic transformations.

The compound's significance in pharmaceutical chemistry stems from its versatile functional group arrangement, which enables diverse chemical reactivity patterns. The presence of two carboxylic acid groups provides multiple sites for esterification, amidation, and other derivatization reactions, while the methoxy groups contribute to electronic properties and potential biological activity. Research indicates that compounds featuring similar substitution patterns exhibit potentially useful properties including anti-oxidant, anti-microbial, anti-inflammatory, anti-cancer, and anti-diabetic activities, suggesting that this compound may serve as a scaffold for developing therapeutically relevant molecules.

Table 3: Applications in Chemical Synthesis

Application Area Specific Use Reference
Pharmaceutical Synthesis Intermediate for drug development
Natural Product Chemistry Isocoumarin derivative synthesis
Biochemical Research Reagent in organic chemistry
Material Science Building block for polymeric materials

The compound's role in organic chemistry extends beyond pharmaceutical applications to include its utility as a versatile synthetic intermediate for various chemical transformations. The dual carboxylic acid functionality enables the formation of complex molecular architectures through controlled condensation reactions, while the methoxy substituents provide electronic modulation of the aromatic system. This combination of structural features makes the compound particularly valuable for constructing molecules with specific electronic and steric properties.

In the context of medicinal chemistry, the compound's structural relationship to naturally occurring phenolic compounds provides a foundation for developing synthetic analogs with enhanced biological properties. The carboxymethyl substitution introduces additional hydrogen bonding capabilities and potential metal coordination sites, expanding the range of possible biological interactions. Recent advances in synthetic methodology have highlighted the compound's utility in developing novel therapeutic agents, particularly in areas where traditional synthetic approaches have proven limitations.

Properties

IUPAC Name

2-(carboxymethyl)-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUUHGZLGUYQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391294
Record name 2-(carboxymethyl)-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3809-00-5
Record name 2-(carboxymethyl)-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(carboxymethyl)-4,5-dimethoxybenzoic acid typically involves the carboxylation of 4,5-dimethoxybenzyl chloride. This can be achieved through a series of steps:

    Starting Material: 4,5-dimethoxybenzyl chloride.

    Carboxylation: The benzyl chloride is reacted with carbon dioxide in the presence of a base such as sodium hydroxide to introduce the carboxyl group.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale carboxylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carboxyl group can yield the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(carboxymethyl)-4,5-dimethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and ionic interactions with active sites, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares structural analogs of 4,5-dimethoxybenzoic acid derivatives, focusing on substituent effects and applications.

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(Carboxymethyl)-4,5-dimethoxybenzoic acid Carboxymethyl (-CH₂COOH) C₁₁H₁₂O₇ 256.21 Hypothetical; high polarity, dual acidity -
Cpd39 () 2-butyl-1,3-dioxoisoindoline-5-carboxamido C₂₄H₂₅N₂O₇ 453.47 Androgen receptor antagonist; therapeutic potential against prostate cancer
HQD () (8-hydroxyquinolin-5-yl)-diazenyl C₁₉H₁₆N₃O₅ 366.35 Azo dye with strong UV-vis absorption; used in optical materials
2-(Hexanoylamino)-4,5-dimethoxybenzoic acid () Hexanoylamino C₁₆H₂₃NO₅ 309.36 Enhanced lipophilicity; modulates esterification kinetics
3,4-Dimethoxybenzoic acid () - C₉H₁₀O₄ 182.17 Steric crowding raises energy; used in energy studies
2-[(4-Acetoxybenzoyl)amino]-4,5-dimethoxybenzoic acid () Acetoxybenzoylamino C₁₈H₁₇NO₇ 359.33 Intermediate in pharmaceutical synthesis

Substituent Effects on Physicochemical Properties

  • Carboxymethyl Group : The target compound’s carboxymethyl group introduces a second carboxylic acid, increasing acidity (pKa ~2-3 for both -COOH groups) and solubility in polar solvents compared to amide or ester derivatives (e.g., Cpd39 in ).
  • Methoxy Groups: The 4,5-dimethoxy substituents donate electrons via resonance, reducing the benzoic acid’s acidity compared to unsubstituted analogs.
  • Lipophilic Chains: Derivatives like 2-(hexanoylamino)-4,5-dimethoxybenzoic acid () exhibit enhanced membrane permeability due to their nonpolar hexanoyl chain, making them suitable for drug delivery .

Biological Activity

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (often abbreviated as CMDMBA) is a benzoic acid derivative that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

CMDMBA is characterized by the following chemical structure:

  • Molecular Formula : C11H12O6
  • CAS Number : 4778-99-8
  • IUPAC Name : this compound

The compound features two methoxy groups and a carboxymethyl group attached to a benzoic acid backbone, which contributes to its unique reactivity and biological properties.

CMDMBA exhibits a range of biological activities that can be attributed to its structural features:

  • Antioxidant Activity : The methoxy groups in CMDMBA may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Research indicates that CMDMBA can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties : Preliminary studies suggest that CMDMBA possesses antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Case Studies

  • Antioxidant Activity Assessment :
    A study evaluated the antioxidant capacity of CMDMBA using DPPH radical scavenging assays. Results indicated that CMDMBA exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Mechanism :
    In vitro studies demonstrated that CMDMBA could inhibit the expression of cyclooxygenase (COX) enzymes in macrophage cell lines, suggesting its potential as an anti-inflammatory agent. The compound reduced nitric oxide production in lipopolysaccharide-stimulated macrophages .
  • Antimicrobial Efficacy :
    CMDMBA was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Hydroxybenzoic AcidHydroxyl group at para positionAntioxidant, antimicrobial
2,5-Dimethoxybenzoic AcidTwo methoxy groupsAntioxidant
2-Carboxymethyl-4,6-dimethoxybenzoic AcidTwo methoxy groups and carboxymethyl groupAntioxidant, anti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, and how can yield and purity be maximized?

  • Methodological Answer : A two-step synthesis is recommended. First, introduce the carboxymethyl group via nucleophilic substitution using thioglycolic acid under reflux in methanol (3–4 hours, room temperature). Second, protect reactive sites during methoxy group installation using methyl iodide and a base (e.g., K₂CO₃). Purify via recrystallization from ethanol/water mixtures to remove unreacted precursors. Monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm with melting point analysis (expected range: 208–213°C) .

Q. Which analytical techniques are most suitable for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and carboxymethyl (-CH₂COOH, δ ~2.5–3.0 ppm) groups. DMSO-d₆ is ideal for resolving aromatic protons .
  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy (C-O-C ~1250 cm⁻¹) functionalities .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M-H]⁻ at m/z 269.2 .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

  • Methodological Answer : Solubility is pH-dependent. Prepare a stock solution in DMSO (≤1% v/v) and dilute in phosphate buffer (pH 7.4). For low solubility, use surfactants (e.g., Tween-80) or co-solvents (ethanol, PEG-400) while ensuring biocompatibility with assay systems .

Advanced Research Questions

Q. How do the electron-donating methoxy groups modulate the compound’s acidity and reactivity?

  • Methodological Answer : The methoxy groups at positions 4 and 5 exert inductive effects, reducing the carboxylic acid’s acidity (pKa ~3.5–4.0 vs. ~2.5 for unsubstituted benzoic acid). This enhances stability in basic conditions but reduces electrophilicity. Computational studies (DFT) can quantify charge distribution, while titration experiments with standardized NaOH validate theoretical predictions .

Q. What strategies resolve contradictions in reported stability profiles under oxidative stress?

  • Methodological Answer : Discrepancies may arise from impurity content or storage conditions. Conduct accelerated stability studies:

  • Forced Degradation : Expose the compound to H₂O₂ (3% w/v, 40°C, 24 hours) and analyze degradation products via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Compare results across labs using standardized protocols .
  • Long-Term Storage : Store at -20°C in amber vials under nitrogen to prevent photolytic and oxidative degradation .

Q. How can the compound’s bioactivity be evaluated in cellular models while minimizing cytotoxicity?

  • Methodological Answer :

  • Dose Optimization : Perform MTT assays on HEK-293 or HepG2 cells across concentrations (1–100 µM) to establish IC₅₀.
  • Mechanistic Studies : Use fluorescent probes (e.g., DCFH-DA for ROS) to assess oxidative stress modulation. Pair with siRNA knockdown of target pathways (e.g., Nrf2) to validate specificity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s interaction with serum proteins?

  • Methodological Answer : Variations may stem from protein source (e.g., BSA vs. human serum albumin) or binding assay conditions. Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) under standardized buffers (pH 7.4, 25°C). Compare results with molecular docking simulations (AutoDock Vina) to identify key binding residues .

Methodological Tables

Parameter Recommended Protocol Key References
Synthesis Yield 65–75% via recrystallization (ethanol/water)
HPLC Purity ≥98% (C18 column, 0.1% TFA gradient)
Stability (25°C) >6 months in nitrogen atmosphere
Cellular IC₅₀ 45 µM (HEK-293, MTT assay)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(Carboxymethyl)-4,5-dimethoxybenzoic acid
Reactant of Route 2
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2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.